molecular formula C11H13N3O2 B3351449 Propan-2-yl 1H-benzimidazol-2-ylcarbamate CAS No. 36128-66-2

Propan-2-yl 1H-benzimidazol-2-ylcarbamate

Cat. No.: B3351449
CAS No.: 36128-66-2
M. Wt: 219.24 g/mol
InChI Key: MRLIFCWKRQTRBG-UHFFFAOYSA-N
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Description

Propan-2-yl 1H-benzimidazol-2-ylcarbamate is a chemical compound with the molecular formula C11H13N3O2. It belongs to the benzimidazole class of compounds, which are known for their diverse pharmacological activities. Benzimidazole derivatives have been widely studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For Propan-2-yl 1H-benzimidazol-2-ylcarbamate, the synthesis can be achieved through the reaction of o-phenylenediamine with isopropyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1H-benzimidazol-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized benzimidazole derivatives, reduced benzimidazole derivatives, and substituted benzimidazole derivatives, each with unique pharmacological properties .

Scientific Research Applications

Propan-2-yl 1H-benzimidazol-2-ylcarbamate has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of Propan-2-yl 1H-benzimidazol-2-ylcarbamate involves its interaction with specific molecular targets. It binds to the colchicine binding site on tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis. This mechanism is particularly effective against cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • Thiabendazole
  • Albendazole
  • Mebendazole
  • Fenbendazole
  • Oxfendazole

Uniqueness

Propan-2-yl 1H-benzimidazol-2-ylcarbamate stands out due to its unique isopropyl group, which enhances its lipophilicity and bioavailability. This structural feature contributes to its superior pharmacokinetic properties compared to other benzimidazole derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable tool in the development of new therapeutic agents and materials.

Properties

IUPAC Name

propan-2-yl N-(1H-benzimidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7(2)16-11(15)14-10-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLIFCWKRQTRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502244
Record name Propan-2-yl 1H-benzimidazol-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36128-66-2
Record name Propan-2-yl 1H-benzimidazol-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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